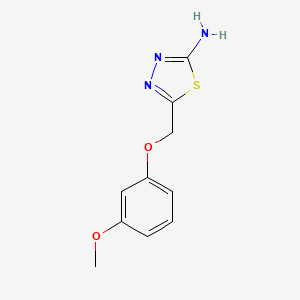

5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Description

Properties

Molecular Formula |

C10H11N3O2S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

5-[(3-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H11N3O2S/c1-14-7-3-2-4-8(5-7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13) |

InChI Key |

HSBUUNSXQYVATM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Regioselective Cyclization Using EDC·HCl or p-TsCl

The foundational work by demonstrates that 2-amino-1,3,4-thiadiazoles form via cyclization of thiosemicarbazide intermediates. For 5-((3-methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine, the synthesis begins with the preparation of a thiosemicarbazide precursor bearing a (3-methoxyphenoxy)methyl group at the R<sup>1</sup> position. Reacting this intermediate with EDC·HCl in dimethyl sulfoxide (DMSO) induces cyclodehydration, yielding the oxadiazole derivative. However, substituting EDC·HCl with p-TsCl and triethylamine in N-methyl-2-pyrrolidone (NMP) shifts selectivity toward thiadiazole formation.

Key Data:

Functionalization Post-Cyclization

Following cyclization, the 2-amino group undergoes electrophilic substitutions. Alkylation with methyl iodide or acylation with (3-methoxyphenoxy)acetyl chloride introduces the desired side chain. However, direct incorporation of the (3-methoxyphenoxy)methyl group during cyclization remains more efficient.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

Reaction Mechanism and Conditions

A novel one-pot method eliminates toxic reagents like POCl<sub>3</sub> by employing PPE. Thiosemicarbazide reacts with (3-methoxyphenoxy)acetic acid in chloroform at 85°C, facilitated by PPE. The reaction proceeds through three steps:

-

Formation of a mixed anhydride between the carboxylic acid and PPE.

-

Nucleophilic attack by the thiosemicarbazide’s terminal amine.

Optimized Parameters:

Advantages Over Conventional Methods

-

Safety: Avoids corrosive reagents (e.g., SOCl<sub>2</sub>).

-

Efficiency: Combines acyl activation, cyclization, and dehydration in one pot.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Wang Resin Functionalization

Adapting the strategy from, (3-methoxyphenoxy)acetic acid is anchored to Wang resin via an ester linkage. Treatment with thiosemicarbazide and trimethylsilyl chloride (TMSCl) induces cyclization, releasing the thiadiazole product after cleavage with trifluoroacetic acid (TFA).

Procedure Highlights:

Comparative Analysis

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| PPE-mediated one-pot | 40–50 | >90 | 3–4 h |

| p-TsCl cyclization | 65–70 | 85–90 | 12 h |

| Solid-phase synthesis | 55–60 | 95 | 6 h |

Microwave-Assisted Cyclization

Enhanced Reaction Kinetics

Microwave irradiation accelerates the cyclization of thiosemicarbazide intermediates. Using p-TsCl as the cyclizing agent, the reaction completes in 30 minutes at 100°C, compared to 12 hours under conventional heating.

Conditions:

Characterization and Validation

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.25 (t, J = 8.2 Hz, 1H, ArH), 6.65–6.70 (m, 3H, ArH), 5.12 (s, 2H, CH<sub>2</sub>), 3.75 (s, 3H, OCH<sub>3</sub>), 5.90 (s, 2H, NH<sub>2</sub>).

-

IR (KBr): 3350 cm<sup>−1</sup> (N–H stretch), 1605 cm<sup>−1</sup> (C=N), 1250 cm<sup>−1</sup> (C–O–C).

Chemical Reactions Analysis

Types of Reactions

5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of thiadiazole derivatives with reduced functional groups.

Substitution: Formation of halogenated thiadiazole derivatives.

Scientific Research Applications

5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine with structurally related 1,3,4-thiadiazole derivatives, focusing on substituent effects, biological activities, and synthesis strategies.

Structural Analogues and Substituent Effects

Key Observations:

- Electron-Donating vs.

- Linker Flexibility: The methylene linker in the target compound (vs. direct phenyl substitution) may enhance conformational flexibility, influencing interactions with enzymes or receptors .

Physicochemical Properties

- Solubility: Methoxy and phenoxy groups enhance hydrophilicity compared to alkyl or halogenated analogs.

- Stability: Thiadiazole cores are generally stable under physiological conditions, but electron-rich substituents (e.g., methoxy) may increase susceptibility to oxidative metabolism.

Q & A

Q. Basic

- Spectroscopy :

- X-ray crystallography : Use SHELXTL or similar software for refinement. Hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯O interactions) stabilize the crystal lattice, as seen in and .

How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of derivatives be systematically addressed?

Advanced

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF7 in ) or microbial strains .

- Substituent effects : The iodine in 5-(3-iodophenyl) analogs increases lipophilicity and activity compared to chloro derivatives () .

Q. Methodological solutions :

- Standardized protocols : Use CLSI guidelines for antimicrobial assays and NCI-60 panels for anticancer screening .

- Dose-response curves : Compare IC₅₀ values across studies to normalize potency metrics .

What in silico and experimental strategies optimize the pharmacokinetic profile of this thiadiazole derivative?

Q. Advanced

- Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability () .

- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation (based on methods in ) .

- ADMET prediction : Use SwissADME or ADMETlab to predict bioavailability and toxicity .

How do structural variations at the phenoxy and thiadiazole rings influence reactivity and bioactivity?

Q. Basic/Advanced

-

Substituent effects ():

Substituent Bioactivity Trend -OCH₃ Enhanced CNS penetration -I Increased antimicrobial potency -NO₂ Higher cytotoxicity -

Reactivity : Electron-deficient thiadiazole rings (e.g., with -NO₂) undergo nucleophilic attack more readily .

Experimental validation : Synthesize analogs via Suzuki coupling or Ullmann reactions and test SAR .

What mechanistic hypotheses explain the compound’s interaction with biological targets, and how can binding studies validate them?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.